methyl 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}benzoate
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Overview
Description
Methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate is a complex organic compound that features a unique combination of a pyrido[4,3-d]pyrimidine core and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}benzoate typically involves multi-step reactions starting from readily available precursors. One common route involves the initial formation of the pyrido[4,3-d]pyrimidine core through a cyclization reaction of appropriate pyridine and pyrimidine derivatives . This is followed by sulfonylation and esterification reactions to introduce the sulfonyl and benzoate groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate is unique due to the presence of both the sulfonyl and benzoate ester groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other pyrido[4,3-d]pyrimidine derivatives.
Properties
IUPAC Name |
methyl 4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-ylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-22-15(19)11-2-4-13(5-3-11)23(20,21)18-7-6-14-12(9-18)8-16-10-17-14/h2-5,8,10H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQUSQNQMLXGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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